N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H15Cl2N3O2S3 and its molecular weight is 508.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyridine and Pyrimidine Derivatives
Research has led to the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety. These compounds were synthesized through reactions that yield a variety of derivatives, demonstrating the chemical versatility and potential utility of such compounds in further scientific investigations (Mohamed, Abdulaziz, & Fadda, 2013).
Exploration of Antimicrobial and Docking Studies
A study on synthesized compounds based on tetrazol-thiophene-2-carboxamides highlighted their characterization, antimicrobial evaluation, and docking studies. These efforts underscore the importance of these derivatives in developing new antimicrobial agents and their potential application in understanding biological interactions at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).
Development of Functionalized Thieno[2,3-b]pyridines
Another significant area of research involves the multicomponent synthesis of functionalized thieno[2,3-b]pyridines. This method allows for the creation of compounds with potential applications in materials science and pharmacology, showcasing the adaptability of these chemical frameworks in various scientific fields (Dyachenko et al., 2019).
Anticancer Activity Studies
The synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activity represent another crucial application. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential medicinal applications of these compounds (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Result of Action
tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S3/c1-10(27)26-7-6-11-15(9-26)30-21(25-19(28)12-8-16(22)31-18(12)23)17(11)20-24-13-4-2-3-5-14(13)29-20/h2-5,8H,6-7,9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYKMKBLOPZJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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